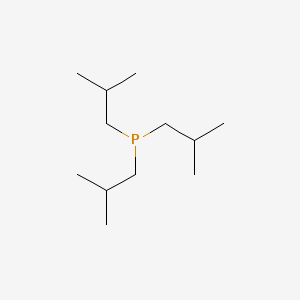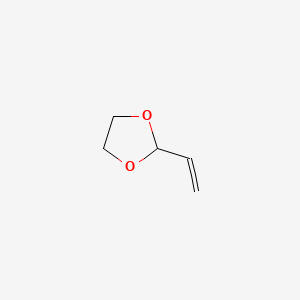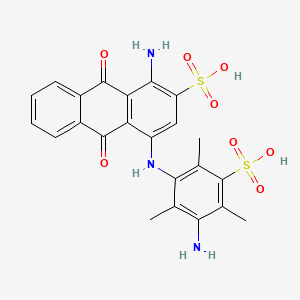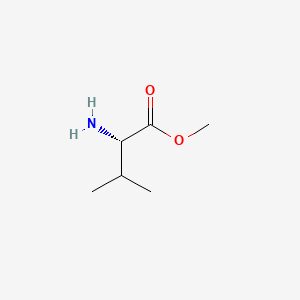
Triisobutylphosphine
Overview
Description
Triisobutylphosphine is an organophosphorus compound with the chemical formula C12H27P . It is a tertiary phosphine, characterized by the presence of three isobutyl groups attached to a phosphorus atom. This compound is known for its utility as a ligand in various chemical reactions, particularly in catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisobutylphosphine can be synthesized through the reaction of phosphorus trichloride with isobutylmagnesium chloride (a Grignard reagent). The reaction typically proceeds as follows:
PCl3+3(CH3
Properties
IUPAC Name |
tris(2-methylpropyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGQYUCAQQEEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194173 | |
| Record name | Tris(2-methylpropyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4125-25-1 | |
| Record name | Triisobutylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4125-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2-methylpropyl)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004125251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(2-methylpropyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-methylpropyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Which metal ions does triisobutylphosphine sulfide effectively extract?
A1: this compound sulfide exhibits strong affinity and high extraction efficiency for various metal ions, including palladium(II) [, , ], mercury(II) [, , ], silver(I) [, , ], and gold(III) [, ].
Q2: What is the mechanism of palladium(II) extraction by this compound sulfide from hydrochloric acid solutions?
A2: Studies indicate that palladium(II) extraction involves the formation of a 1:1 palladium:extractant binuclear complex []. The rate-determining steps are the reactions between the extractant adsorbed at the interface and the aquatrichloro and tetrachloro complexes of palladium(II) ([PdCl3]- and [PdCl4]2-) in the aqueous phase [].
Q3: How does the presence of iron(III) affect the extraction of silver(I) by this compound sulfide in chloride media?
A3: Research suggests that iron(III) facilitates the formation of less anionic silver(I) species, making them more readily extracted by this compound sulfide []. This is likely due to the interaction between iron(III) and chloride ions, altering the speciation of silver(I) in the aqueous phase [].
Q4: What is the molecular formula and weight of this compound sulfide?
A4: The molecular formula of this compound sulfide is C12H27PS, and its molecular weight is 234.39 g/mol.
Q5: What spectroscopic techniques are used to characterize this compound sulfide?
A5: Common characterization techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and 31P Nuclear Magnetic Resonance (NMR) []. These techniques provide information about the compound's structure, purity, and presence of characteristic functional groups.
Q6: How does irradiation affect the extraction properties of this compound sulfide?
A6: Studies reveal that this compound sulfide solutions, when exposed to gamma radiation doses below 104 Gy, show negligible detrimental effects on their ability to extract palladium(II) []. This indicates good stability under irradiation conditions.
Q7: What is the effect of different diluents on the extraction of palladium(II) by this compound sulfide?
A7: The extraction efficiency of palladium(II) with this compound sulfide varies depending on the organic diluent used. Studies show that the extraction efficiency follows the order: octanol > decane > chloroform > toluene. This difference is attributed to the varying solvation capabilities of the extracted complex in different organic solvents [].
Q8: Can this compound sulfide act as a ligand in catalytic systems?
A8: Yes, this compound sulfide can function as a ligand in organometallic catalysts. It has been utilized in the synthesis of ruthenium indenylidene-ether complexes, which exhibit catalytic activity in olefin metathesis reactions [].
Q9: Have computational methods been used to study this compound sulfide and its interactions?
A9: Yes, computational chemistry techniques like density functional theory (DFT) calculations have been employed to investigate the complex formation between this compound sulfide and various phenols []. These studies provide insights into the binding energies, geometries, and electronic properties of the resulting complexes.
Q10: How does the structure of this compound sulfide contribute to its metal extraction properties?
A10: The presence of the sulfur atom in the phosphine sulfide group plays a crucial role in its complexation with metal ions. The soft sulfur donor atom exhibits strong affinity for soft metal ions like palladium(II), mercury(II), and silver(I), contributing to their selective extraction [, , , ].
Q11: How do structural modifications of the alkyl chains in trialkylphosphine sulfides affect metal extraction?
A11: Modifying the length and branching of the alkyl chains in trialkylphosphine sulfides can influence their extraction properties. For instance, increasing the alkyl chain length from triisobutyl to trioctyl in phosphine sulfide enhances the extraction of mercury(II) due to increased hydrophobicity and improved solubility of the metal complex in the organic phase [].
Q12: What are some historical milestones in the use of this compound sulfide for metal extraction?
A12: The introduction of this compound sulfide (Cyanex 471X) by Cytec Industries marked a significant development in extractive metallurgy. Its selective extraction capabilities for various metals, particularly from acidic solutions, have led to its widespread adoption in industrial processes.
Q13: What are some examples of cross-disciplinary research involving this compound sulfide?
A28: The use of this compound sulfide extends beyond hydrometallurgy. It finds applications in analytical chemistry, separation science, and material science. For instance, it has been incorporated into solid phase extraction (SPE) cartridges for preconcentrating and separating metal ions from environmental samples before their analysis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione](/img/structure/B1585388.png)







![[1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy-](/img/structure/B1585401.png)


![5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B1585404.png)

